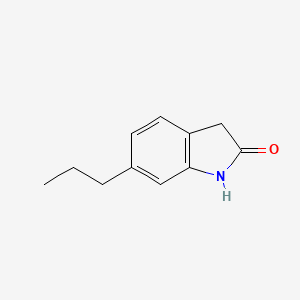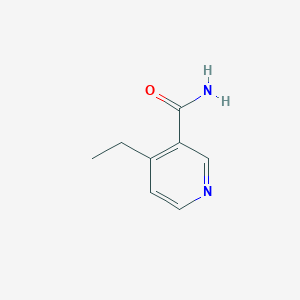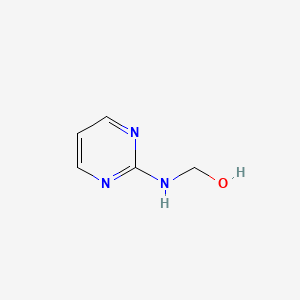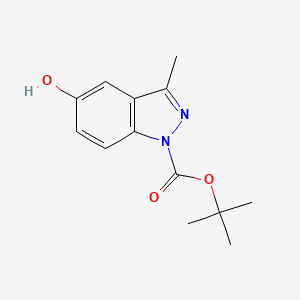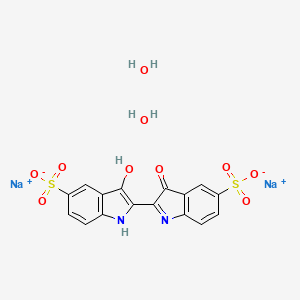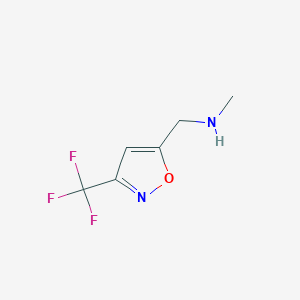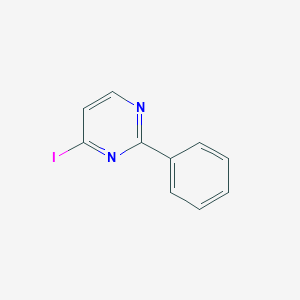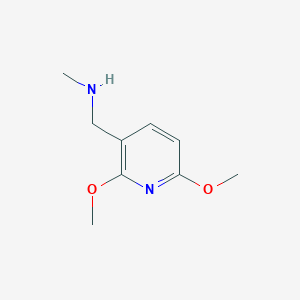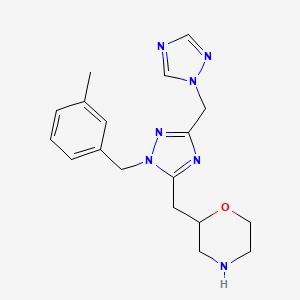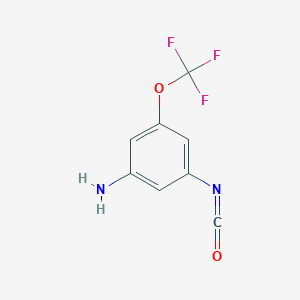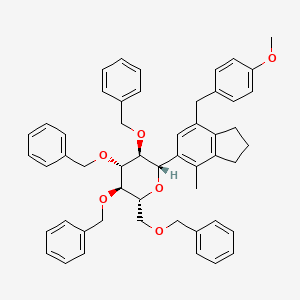
(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran” is a complex organic molecule featuring multiple benzyl ether groups and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and stereoselective reactions. Common synthetic routes may include:
Protection of hydroxyl groups: Using benzyl chloride in the presence of a base to form benzyl ethers.
Formation of the tetrahydropyran ring: Through cyclization reactions, possibly involving acid or base catalysis.
Introduction of the indenyl group: Via Friedel-Crafts alkylation or related methods.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reduction of the compound could involve hydrogenation of the benzyl ethers or reduction of any ketone or aldehyde functionalities using reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions could occur at the benzylic positions, using reagents like NaH and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: NaH, alkyl halides, Grignard reagents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized derivatives, reduced forms, and substituted analogs.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug discovery.
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Application in the development of new materials with unique properties.
Polymer Chemistry: Use in the synthesis of specialized polymers.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxybenzyl)tetrahydro-2H-pyran
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the indenyl group, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C52H54O6 |
|---|---|
分子量 |
775.0 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6R)-2-[7-[(4-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1H-inden-5-yl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H54O6/c1-37-45-24-15-25-46(45)43(30-38-26-28-44(53-2)29-27-38)31-47(37)49-51(56-34-41-20-11-5-12-21-41)52(57-35-42-22-13-6-14-23-42)50(55-33-40-18-9-4-10-19-40)48(58-49)36-54-32-39-16-7-3-8-17-39/h3-14,16-23,26-29,31,48-52H,15,24-25,30,32-36H2,1-2H3/t48-,49+,50-,51+,52+/m1/s1 |
InChIキー |
LUAABIVONLAUKJ-CARKTHRNSA-N |
異性体SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
正規SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)C4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


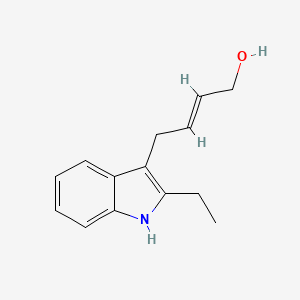
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)

